molecular formula C14H16N6S B6766791 N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6766791
M. Wt: 300.38 g/mol
InChI Key: JIEIITMFXFLZBR-UHFFFAOYSA-N
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Description

These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group

Properties

IUPAC Name

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S/c1-20-11(18-19-13(20)9-3-2-4-9)7-15-12-10-5-6-21-14(10)17-8-16-12/h5-6,8-9H,2-4,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEIITMFXFLZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCC2)CNC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol with thieno[2,3-d]pyrimidin-4-amine under specific conditions . The reaction conditions often involve the use of dry toluene as a solvent and aluminum methylate as a reagent under a nitrogen atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum methylate, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as bacterial enzymes. The 1,2,4-triazole ring is known to inhibit bacterial growth by interfering with the synthesis of essential proteins . The compound may also interact with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

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